6-Methyl-7-O-methylaromadendrin

Beschreibung

Eigenschaften

IUPAC Name |

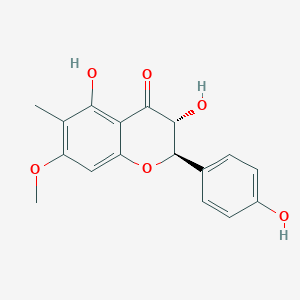

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHMBAZWBKOORJ-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 6-Methyl-7-O-methylaromadendrin: A Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins and discovery of 6-methyl-7-O-methylaromadendrin, a flavonoid of significant interest in the scientific community. More commonly referred to in literature as 7-O-methylaromadendrin (7-OMA), this dihydroflavonol has been identified in a variety of plant species, each offering a unique profile for extraction and study. This document provides a comprehensive overview of its known natural sources, details of its initial discovery, and outlines the experimental protocols for its isolation, catering to the needs of researchers and professionals in drug development.

Discovery and Natural Provenance

The initial discovery of 7-O-methylaromadendrin was a significant contribution to the field of phytochemistry. It was first isolated from the buds of Populus alba L. (white poplar) by A. Stoessl and colleagues in 1971, as published in the journal Phytochemistry. This seminal work laid the foundation for future investigations into the distribution and biological activities of this compound.

Subsequent research has identified 7-O-methylaromadendrin in a diverse range of plant species, highlighting its presence across different botanical families. These natural sources are crucial for both the continued study of the compound's therapeutic potential and for the development of natural product-based pharmaceuticals.

The following table summarizes the key natural sources of 7-O-methylaromadendrin and the details of its discovery:

| Plant Species | Family | Plant Part | Discovery Reference |

| Populus alba L. | Salicaceae | Buds | Stoessl A, Toth A, Hardegger E, Kern H. 1971. Phytochemistry, 10:1972–1973. |

| Eucalyptus maculata Hook. | Myrtaceae | Resinous Exudate | Abdel-Sattar E, et al. 2009. Phytochemistry Letters, 2(3):139-142.[1] |

| Eupatorium spp. | Asteraceae | Not Specified | Malla S, et al. 2012. Applied and Environmental Microbiology, 78(3):684-94.[2] |

| Artemisia campestris L. | Asteraceae | Not Specified | Malla S, et al. 2012. Applied and Environmental Microbiology, 78(3):684-94.[2] |

| Artemisia dracunculus L. | Asteraceae | Not Specified | Malla S, et al. 2012. Applied and Environmental Microbiology, 78(3):684-94.[2] |

| Inula viscosa (L.) Aiton | Asteraceae | Aerial Parts | Malla S, et al. 2012. Applied and Environmental Microbiology, 78(3):684-94.[2] |

Quantitative Analysis of Natural Sources

| Plant Species | Plant Part | Extraction Method | Concentration of 7-O-methylaromadendrin | Reference |

| Eucalyptus maculata Hook. | Resinous Exudate | Methanolic Extraction | 68.21 mg/g of the methanolic extract | Abdel-Sattar E, et al. 2009. Phytochemistry Letters, 2(3):139-142.[1] |

Experimental Protocols for Isolation

The isolation of 7-O-methylaromadendrin from its natural sources typically involves a series of chromatographic techniques. The following protocols are based on methodologies described in the scientific literature for the isolation of this and similar flavonoids.

General Extraction and Fractionation of Flavonoids

This protocol outlines a general approach for the extraction and initial fractionation of flavonoids from plant material, which can be adapted for the specific plant sources of 7-O-methylaromadendrin.

Caption: General workflow for the extraction and isolation of 7-O-methylaromadendrin.

1. Plant Material Preparation: The selected plant part (e.g., buds, resin, aerial parts) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

2. Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

3. Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Solvent-Solvent Partitioning: The crude extract is suspended in water or a hydroalcoholic mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. Dihydroflavonols like 7-O-methylaromadendrin are typically enriched in the ethyl acetate fraction.

5. Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over a stationary phase like silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

6. Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

7. Further Purification: The pooled fractions containing 7-O-methylaromadendrin may require further purification steps, such as preparative TLC or Sephadex LH-20 column chromatography, to obtain the pure compound.

8. Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Specific Protocol: Isolation from Eucalyptus maculata Resin[1]

The following protocol is adapted from the work of Abdel-Sattar et al. (2009) on the resinous exudate of Eucalyptus maculata.

Caption: Isolation workflow for 7-O-methylaromadendrin from Eucalyptus maculata resin.

1. Extraction: The air-dried and powdered resinous exudate of Eucalyptus maculata is extracted with chloroform.

2. Concentration: The chloroform extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Silica Gel Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

4. Fraction Analysis and Pooling: Fractions are monitored by TLC. Those showing the presence of 7-O-methylaromadendrin are pooled.

5. Sephadex LH-20 Column Chromatography: The pooled fractions are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent, to yield the pure compound.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by 6-methyl-7-O-methylaromadendrin are a subject of ongoing research, the general biosynthetic pathway of flavonoids provides a logical framework for understanding its formation in plants. The following diagram illustrates the simplified biosynthesis of dihydroflavonols, the class to which 7-O-methylaromadendrin belongs.

Caption: Simplified biosynthetic pathway of 7-O-methylaromadendrin. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; 4CL: 4-Coumarate-CoA ligase; CHS: Chalcone synthase; CHI: Chalcone isomerase; F3H: Flavanone 3-hydroxylase; OMT: O-methyltransferase.

This guide provides a foundational understanding of the natural sources and discovery of 6-methyl-7-O-methylaromadendrin. The detailed experimental protocols and quantitative data presented herein are intended to support further research and development efforts focused on this promising natural compound. As scientific interest in flavonoids continues to grow, a thorough understanding of their origins and isolation is paramount for unlocking their full therapeutic potential.

References

A Technical Guide on the Biological Activity of 7-O-Methyl Dihydrokaempferol

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the biological activities of 7-O-methyl dihydrokaempferol (B1209521) (also known as 7-O-methyl aromadendrin), a flavonoid of interest in pharmacological research. The information is curated for an audience in research, and drug discovery and development.

Core Biological Activities

7-O-methyl dihydrokaempferol, a derivative of dihydrokaempferol (aromadendrin), exhibits a range of biological effects, primarily attributed to its anti-inflammatory and cytotoxic properties. As a flavonoid, its therapeutic potential is an active area of investigation. Dihydrokaempferol has demonstrated the ability to induce apoptosis in specific cell lines and inhibit key enzymes involved in inflammatory and metabolic pathways.[1] The methylation at the 7-O position is a critical structural feature that can influence its bioavailability and specific molecular interactions.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for dihydrokaempferol, the parent compound of 7-O-methyl dihydrokaempferol. This data offers a comparative baseline for its biological efficacy.

Table 1: Cytotoxic and Anti-proliferative Activity

| Compound | Cell Line | Assay Type | IC50 |

| Dihydrokaempferol | Human promyelocytic leukemia (HL-60) | MTT Assay | Not specified, but potent cytostatic effects observed.[2] |

| Dihydrokaempferol | Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) | Not specified | Potent anti-proliferative and pro-apoptotic effects observed.[3] |

Table 2: Anti-inflammatory Activity

| Compound | Target/Assay | Cell Line | IC50 |

| Dihydrokaempferol | IL-6 Inhibition | Not specified | 6 µM[3] |

Table 3: Enzyme Inhibition

| Compound | Enzyme | Source | IC50 |

| Dihydrokaempferol | Aldose Reductase | Rat Lens | Potent inhibition observed, specific IC50 not provided.[4] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a compound on HL-60 cells by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.

Materials:

-

Human promyelocytic leukemia (HL-60) cells

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

7-O-methyl dihydrokaempferol (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Plate HL-60 cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 6 to 24 hours under standard cell culture conditions to allow cells to acclimate.

-

Compound Treatment: Add various concentrations of 7-O-methyl dihydrokaempferol to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation with Compound: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well.

-

Final Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Synthesis Inhibition Assay

Objective: To assess the effect of a compound on the proliferation of cells by measuring the incorporation of a labeled nucleoside into newly synthesized DNA.

Principle: This assay quantifies DNA synthesis by measuring the incorporation of a radiolabeled or chemically tagged nucleoside, such as [³H]thymidine or BrdU, into the DNA of proliferating cells. A reduction in incorporation indicates inhibition of DNA synthesis.

Materials:

-

Target cells (e.g., HL-60)

-

Cell culture medium and supplements

-

7-O-methyl dihydrokaempferol

-

[³H]thymidine or BrdU labeling reagent

-

Scintillation counter or ELISA-based detection system for BrdU

-

Multi-well plates

Procedure (Conceptual Outline):

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of the test compound for a specified period.

-

Labeling: Add the labeling reagent ([³H]thymidine or BrdU) to the cell culture and incubate to allow for incorporation into newly synthesized DNA.

-

Cell Harvesting and Lysis: Harvest the cells and lyse them to release the cellular contents, including the DNA.

-

DNA Isolation/Detection:

-

For [³H]thymidine: Precipitate the DNA and measure the incorporated radioactivity using a scintillation counter.

-

For BrdU: Use an anti-BrdU antibody in an ELISA-based format to detect the incorporated BrdU.

-

-

Data Analysis: Compare the levels of incorporation in treated cells to untreated controls to determine the extent of DNA synthesis inhibition.

Aldose Reductase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the aldose reductase enzyme.

Principle: Aldose reductase catalyzes the reduction of aldehydes, including glucose, to their corresponding alcohols, using NADPH as a cofactor.[6] The activity of the enzyme is monitored by measuring the decrease in absorbance at 340 nm as NADPH is consumed.[7]

Materials:

-

Partially purified or recombinant aldose reductase

-

Phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2)

-

NADPH solution

-

Substrate (e.g., DL-glyceraldehyde)

-

7-O-methyl dihydrokaempferol

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme preparation.[7]

-

Inhibitor Addition: Add various concentrations of 7-O-methyl dihydrokaempferol to the reaction mixture.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde.[7]

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 3 minutes) to determine the rate of NADPH oxidation.[7]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Visualized Signaling Pathways and Workflows

Anti-inflammatory Signaling Pathway

Dihydrokaempferol exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response.[1]

Caption: Anti-inflammatory mechanism of 7-O-methyl dihydrokaempferol.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a standard workflow for the investigation of a novel natural compound's biological activity.

Caption: A typical workflow for natural product drug discovery.

Conclusion and Future Perspectives

7-O-methyl dihydrokaempferol and its parent compound, dihydrokaempferol, exhibit promising biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects. The available data suggests potential therapeutic applications that warrant further investigation. Future research should focus on elucidating the precise molecular targets and obtaining specific IC50 values for the 7-O-methylated form across a broader range of cancer cell lines and inflammatory models. Moreover, in vivo studies are essential to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. The detailed protocols and visualized pathways provided in this guide are intended to serve as a foundational resource for advancing the scientific understanding and potential clinical translation of 7-O-methyl dihydrokaempferol.

References

- 1. Dihydrokaempferol | Apoptosis | BCL | TargetMol [targetmol.com]

- 2. Natural flavonoids and lignans are potent cytostatic agents against human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldose reductase inhibitory activity of compounds from Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anticancer and Apoptotic Effects of 7-O-Methyl Aromadendrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-methyl aromadendrin (B1667607) (7-OMA), a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential as an anticancer agent.[1] As a derivative of aromadendrin, 7-OMA belongs to the flavanonol subclass of flavonoids and has been reported to possess various pharmacological properties, including anti-inflammatory, anticancer, and apoptotic effects.[1] This technical guide provides a comprehensive overview of the current understanding of 7-O-methyl aromadendrin's anticancer and apoptotic activities, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. While direct and extensive research on the anticancer mechanisms of 7-O-methyl aromadendrin is still emerging, this document synthesizes the available information and draws relevant parallels from studies on its parent compound, aromadendrin, to provide a foundational resource for researchers in oncology and drug discovery.

Quantitative Data on Cytotoxicity

While specific IC50 values for 7-O-methyl aromadendrin against a wide range of cancer cell lines are not extensively documented in currently available literature, studies on its parent compound, aromadendrin, provide valuable insights into the potential cytotoxic potency of its derivatives.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Aromadendrin | BT474 | Breast Cancer | 11.66 | [2] |

| Aromadendrin | ChaGo-K-1 | Lung Cancer | 12.32 | [2] |

| Aromadendrin | HepG2 | Liver Cancer | 13.67 | [2] |

| Aromadendrin | KATO III | Gastric Cancer | 39.79 | [2] |

| Aromadendrin | SW620 | Colon Cancer | 41.11 | [2] |

| 7-O-methylmearnsitrin | HeLa | Cervical Cancer | 22 µg/mL | [3] |

| 7-O-methylmearnsitrin | HEK-293 | - | Significant Inhibition | [3] |

| 7-O-methylmearnsitrin | H228 | - | Significant Inhibition | [3] |

| 7-O-methylmearnsitrin | H3122 | - | Significant Inhibition | [3] |

Note: 7-O-methylmearnsitrin is a distinct compound from 7-O-methyl aromadendrin. This data is included for comparative purposes within the broader class of methylated flavonoids. Further research is required to establish the specific IC50 values for 7-O-methyl aromadendrin across a comprehensive panel of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anticancer and apoptotic effects of compounds like 7-O-methyl aromadendrin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 7-O-methyl aromadendrin (or a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with 7-O-methyl aromadendrin at the desired concentrations for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved PARP, p-Akt, p-mTOR, p-p65).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Molecular Mechanisms

While direct evidence for the specific signaling pathways modulated by 7-O-methyl aromadendrin in cancer is still under investigation, research on its parent compound, aromadendrin, and other flavonoids provides strong indications of potential mechanisms. The PI3K/Akt/mTOR and NF-κB pathways are two critical signaling cascades frequently implicated in cancer cell survival, proliferation, and apoptosis, and are likely targets of 7-O-methyl aromadendrin.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common feature in many cancers.

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 7-O-methyl aromadendrin.

Flavonoids often exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3K and Akt. Inhibition of this pathway would lead to decreased cell survival and proliferation and an induction of apoptosis.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell survival and resistance to apoptosis.

References

Unveiling the Anti-inflammatory Potential of 7-O-methyl aromadendrin: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the anti-inflammatory properties of the flavonoid 7-O-methyl aromadendrin (B1667607). While research specifically focused on this methylated variant is emerging, this document synthesizes the available data and draws upon the more extensively studied parent compound, aromadendrin, to provide a detailed understanding of its potential mechanisms of action and therapeutic applications.

Introduction to 7-O-methyl aromadendrin

7-O-methyl aromadendrin is a naturally occurring flavonoid, a class of polyphenolic compounds widely recognized for their diverse bioactive properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] Structurally, it is the 7-methyl ether of aromadendrin (also known as dihydrokaempferol). This methylation can influence the compound's bioavailability and specific biological activities. 7-O-methyl aromadendrin has been isolated from several plant species and is noted for its potential as a pharmaceutically important compound.[1]

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data on the anti-inflammatory effects of 7-O-methyl aromadendrin are limited in the currently available scientific literature. However, one study has investigated its effect on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of 7-O-methyl aromadendrin

| Compound | Target | Assay Method | Result | Source |

| 7-O-methyl aromadendrin | COX-1 | In vitro enzyme inhibition assay | Potent inhibition | [2] |

| 7-O-methyl aromadendrin | COX-2 | In vitro enzyme inhibition assay | No inhibitory activity | [2] |

Note: Specific IC50 values were not provided in the abstract.

Due to the scarcity of specific data for 7-O-methyl aromadendrin, the following table summarizes the anti-inflammatory activities of its parent compound, aromadendrin, to provide insights into potential effects.

Table 2: Summary of In Vitro and In Vivo Anti-inflammatory Effects of Aromadendrin

| Model System | Inflammatory Stimulus | Measured Parameters | Key Findings | Source |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Dose-dependent reduction in NO and PGE2 production. | [3] |

| NCTC 2544 Keratinocytes | Histamine and IFN-γ | MCP-1, IL-8 | Significant inhibition of MCP-1 and IL-8 production. | [3] |

| A549 Airway Epithelial Cells | Phorbol 12-myristate 13-acetate (PMA) | IL-1β, IL-6, TNF-α, MCP-1 | Effective reduction in the upregulation of pro-inflammatory cytokines. | [4] |

| Jurkat T cells | anti-CD3/CD28 antibodies | IL-2, IFN-γ | Suppression of cytokine production. | [5] |

| Mouse Model of Allergic Asthma | Ovalbumin | Eosinophils, Th2 cytokines (IL-4, IL-5, IL-13), IgE, iNOS, COX-2 | Suppression of inflammatory cell infiltration and levels of inflammatory mediators. | [4] |

| Mouse Model of COPD | Not specified | Neutrophils/macrophages, ROS, MPO, IL-6, IL-1β, MCP-1 | Attenuation of immune cell accumulation and formation of inflammatory molecules. | [6][7] |

| Mouse Model of Acute Kidney Injury | Lipopolysaccharide (LPS) | p-IκBα, p-p65, p-p38, p-ERK1/2, p-JNK | Suppression of NF-κB and MAPK pathway phosphorylation. | [8] |

Mechanistic Insights: Key Signaling Pathways

The anti-inflammatory effects of flavonoids like aromadendrin are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Based on studies of aromadendrin, it is hypothesized that 7-O-methyl aromadendrin may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[9] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Aromadendrin has been shown to block the activation of the NF-κB pathway in LPS-induced acute kidney injury in mice by suppressing the phosphorylation of IκBα and the p65 subunit of NF-κB.[8]

References

- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aromadendrin Ameliorates Airway Inflammation in Experimental Mice with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hh.um.es [hh.um.es]

- 9. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

In-Depth Technical Guide: 7-O-Methyl Aromadendrin in Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on 7-O-methyl aromadendrin (B1667607) (7-O-MA) as a potential therapeutic agent for type 2 diabetes. The document details the molecular mechanisms, summarizes key quantitative findings, and provides detailed experimental protocols based on the available scientific literature.

Introduction

7-O-methyl aromadendrin is a flavonoid that has garnered attention in the scientific community for its potential anti-diabetic properties. Research indicates that this compound may play a significant role in improving glucose metabolism and insulin (B600854) sensitivity, key factors in the management of type 2 diabetes. This guide synthesizes the findings from in vitro studies to provide a detailed resource for researchers and drug development professionals interested in the therapeutic potential of 7-O-MA.

Molecular Mechanism of Action

In vitro studies have elucidated the multifaceted mechanism by which 7-O-methyl aromadendrin exerts its anti-diabetic effects. The primary actions of 7-O-MA are centered around the enhancement of glucose uptake in peripheral tissues and the improvement of insulin resistance. These effects are mediated through the modulation of several key signaling pathways.

At a concentration of 10 µM, 7-O-MA has been shown to significantly stimulate insulin-induced glucose uptake in both human hepatocellular liver carcinoma (HepG2) cells and differentiated 3T3-L1 adipocytes.[1][2] This suggests that 7-O-MA could help in clearing excess glucose from the bloodstream, a critical aspect of diabetes management.

The molecular mechanisms underpinning these effects involve the activation of peroxisome proliferator-activated receptor gamma 2 (PPARγ2), a key regulator of adipogenesis and glucose metabolism.[1] 7-O-MA has been observed to increase both the gene and protein levels of PPARγ2 in adipocytes.[1] Furthermore, the expression of adipocyte-specific fatty acid binding protein (aP2), a downstream target of PPARγ2, is also upregulated by 7-O-MA treatment in these cells.[1]

In insulin-resistant HepG2 cells, 7-O-MA has been found to reactivate the insulin-mediated phosphorylation of two critical signaling proteins: phosphatidylinositol 3-kinase (PI3K)-linked protein kinase B (Akt/PKB) and adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK).[1] The activation of the PI3K/Akt pathway is a central mechanism for insulin-stimulated glucose uptake, while AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and inhibits gluconeogenesis. The effects of 7-O-MA on these pathways were confirmed to be specific, as they were blocked by the PI3K inhibitor LY294002 and the AMPK inhibitor Compound C.[1]

These findings collectively suggest that 7-O-methyl aromadendrin holds promise as a potential candidate for the management of type 2 diabetes by stimulating glucose uptake through PPARγ2 activation and improving insulin resistance via the PI3K/Akt and AMPK signaling pathways.[1]

Data Presentation

The following tables summarize the key quantitative findings from in vitro studies on 7-O-methyl aromadendrin.

Table 1: Effect of 7-O-Methyl Aromadendrin on Glucose Uptake

| Cell Line | Treatment | Concentration | Outcome | Reference |

| HepG2 | 7-O-Methyl Aromadendrin | 10 µM | Significantly stimulated insulin-induced glucose uptake | [1] |

| 3T3-L1 Adipocytes | 7-O-Methyl Aromadendrin | 10 µM | Significantly stimulated insulin-induced glucose uptake | [1] |

Table 2: Effect of 7-O-Methyl Aromadendrin on Gene and Protein Expression

| Cell Line | Target | Treatment | Concentration | Effect | Reference |

| 3T3-L1 Adipocytes | PPARγ2 (Gene and Protein) | 7-O-Methyl Aromadendrin | 10 µM | Increased expression | [1] |

| 3T3-L1 Adipocytes | aP2 (Gene) | 7-O-Methyl Aromadendrin | 10 µM | Increased expression | [1] |

Table 3: Effect of 7-O-Methyl Aromadendrin on Protein Phosphorylation in Insulin-Resistant HepG2 Cells

| Target Protein | Treatment | Concentration | Effect | Note | Reference |

| Akt/PKB | 7-O-Methyl Aromadendrin | 10 µM | Stimulated insulin-mediated phosphorylation | Effect blocked by PI3K inhibitor LY294002 | [1] |

| AMPK | 7-O-Methyl Aromadendrin | 10 µM | Stimulated insulin-mediated phosphorylation | Effect blocked by AMPK inhibitor Compound C | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on 7-O-methyl aromadendrin.

Cell Culture and Differentiation

-

HepG2 Cells: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

3T3-L1 Adipocyte Differentiation: 3T3-L1 preadipocytes are grown to confluence in DMEM with 10% FBS. Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, and the medium is changed every two days. Adipogenesis is typically confirmed by Oil Red O staining of intracellular lipid droplets.

2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

-

Cell Seeding: Seed HepG2 cells or differentiated 3T3-L1 adipocytes in 24-well plates and allow them to adhere overnight.

-

Serum Starvation: The following day, wash the cells with phosphate-buffered saline (PBS) and then incubate in serum-free DMEM for 3 hours.

-

Treatment: Treat the cells with 10 µM 7-O-methyl aromadendrin or vehicle control in serum-free DMEM for the desired time. A positive control, such as rosiglitazone, can also be included.

-

Insulin Stimulation: Add 100 nM insulin to the wells and incubate for 30 minutes at 37°C.

-

2-NBDG Incubation: Add 100 µM 2-NBDG to each well and incubate for 1 hour at 37°C.

-

Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Lyse the cells with a suitable lysis buffer. Measure the fluorescence of the cell lysates using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Normalization: Normalize the fluorescence intensity to the total protein concentration in each well, determined by a protein assay such as the Bradford or BCA assay.

Western Blot Analysis for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of Akt and AMPK.

-

Cell Lysis: After treatment with 7-O-MA and/or insulin, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated AMPK (p-AMPK), and total AMPK overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

This protocol is for measuring the gene expression of PPARγ2 and aP2.

-

RNA Extraction: After treatment, extract total RNA from 3T3-L1 adipocytes using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

RT-qPCR: Perform real-time quantitative PCR using a qPCR system with a SYBR Green-based detection method. The reaction mixture should contain cDNA, forward and reverse primers for PPARγ2, aP2, and a housekeeping gene (e.g., GAPDH or β-actin), and SYBR Green master mix.

-

Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathways activated by 7-O-methyl aromadendrin.

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

Caption: General workflow for Western blot analysis.

References

An In-Depth Technical Guide on the Antimicrobial and Cytotoxic Activity of Aromadendrin 7-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrin (B1667607) 7-methyl ether, a naturally occurring dihydroflavonol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on its antimicrobial and cytotoxic properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Aromadendrin 7-methyl ether is found in various plant species, including Inula viscosa, Populus alba, and Eupatorium spp.[1]. Its biological activities are a subject of ongoing investigation, with studies highlighting its potential as an anti-inflammatory and anticancer agent[1].

Cytotoxic Activity

Aromadendrin 7-methyl ether has demonstrated notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (IG50) values from published studies are summarized below.

Quantitative Data: Cytotoxicity

| Compound | Cancer Cell Line | Activity Metric | Value |

| Aromadendrin 7-Methyl Ether | Tumor Cell Lines | IC50 | 7.3 - 100 µg/mL[2] |

| Aromadendrin 7-Methyl Ether | MCF-7 (Breast Cancer) | IG50 | ~11 µM |

| Aromadendrin 7-Methyl Ether | C32 (Amelanotic Melanoma) | IG50 | ~23 µM |

Note: The specific tumor cell lines for the IC50 range of 7.3-100 µg/mL were not detailed in the source material.

Antimicrobial Activity

The antimicrobial potential of aromadendrin 7-methyl ether has been investigated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Quantitative Data: Antimicrobial Activity

| Source Material | Microbial Strain | Activity Metric | Value |

| Methanolic Extract containing Aromadendrin 7-O-Methyl Ether | Streptococcus mutans | MIC | 15.6 - 62.5 µg/mL[3] |

| Methanolic Extract containing Aromadendrin 7-O-Methyl Ether | Streptococcus sobrinus | MIC | 15.6 - 62.5 µg/mL[3] |

| Methanolic Extract containing Aromadendrin 7-O-Methyl Ether | Staphylococcus aureus | MIC | 15.6 - 62.5 µg/mL[3] |

| Compounds from Inula viscosa (including Aromadendrin 7-Methyl Ether) | Bacillus cereus | MIC | 62.5 - 125 µg/mL[4] |

| Compounds from Inula viscosa (including Aromadendrin 7-Methyl Ether) | Salmonella typhimurium | MIC | 62.5 - 125 µg/mL[4] |

| Fraction containing Aromadendrin 7-O-Methyl Ether | Gram-positive and Gram-negative bacteria | MIC | 62.5 - 200 µg/mL[5] |

Note: Some of the antimicrobial data is derived from extracts or fractions containing aromadendrin 7-methyl ether, and not necessarily the pure compound.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of aromadendrin 7-methyl ether. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[8]

Detailed Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of aromadendrin 7-methyl ether in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Add the microbial suspension to each well of the microplate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Preliminary research suggests that the cytotoxic effects of aromadendrin and its derivatives may be mediated through the induction of apoptosis.

Potential Apoptotic Pathway

The following diagram illustrates a generalized workflow for investigating the apoptotic pathway induced by a test compound like aromadendrin 7-methyl ether.

Caption: Workflow for Investigating Apoptosis Induction.

Experimental Workflow for Bioactivity Screening

The general process for screening natural products for antimicrobial and cytotoxic activities is outlined below.

Caption: Natural Product Bioactivity Screening Workflow.

Conclusion

Aromadendrin 7-methyl ether exhibits promising cytotoxic and antimicrobial activities that warrant further investigation. The data presented in this guide, compiled from various scientific sources, provides a solid foundation for future research into its mechanisms of action and potential therapeutic applications. The detailed experimental protocols offer a practical framework for researchers to conduct their own studies, while the visual diagrams provide a conceptual understanding of the relevant biological pathways and experimental workflows. As research in this area progresses, a more complete picture of the therapeutic potential of aromadendrin 7-methyl ether will undoubtedly emerge, potentially leading to the development of new and effective treatments for cancer and infectious diseases.

References

- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review[v1] | Preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

Pharmacological Profile of 7-O-Methylaromadendrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylaromadendrin (7-OMA), a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of 7-OMA's biological effects, with a focus on its anti-inflammatory, anticancer, and insulin-sensitizing properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. While the user initially inquired about "6-Methyl-7-O-methylaromadendrin," the available scientific literature predominantly focuses on 7-O-Methylaromadendrin. It is presumed that the user's interest lies in the latter, more extensively studied compound.

Pharmacological Activities

7-O-Methylaromadendrin exhibits a range of biological effects, positioning it as a molecule of interest for therapeutic development. Key activities include anti-inflammatory, anticancer, and insulin-sensitizing effects.[1]

Anti-inflammatory Activity

7-OMA has demonstrated notable anti-inflammatory properties. Its parent compound, aromadendrin (B1667607), has been shown to inhibit key inflammatory pathways, suggesting a similar mechanism for 7-OMA. Specifically, aromadendrin has been observed to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of c-Jun N-terminal kinase (JNK), both of which are critical mediators of the inflammatory response.

Anticancer and Apoptotic Effects

Insulin-Sensitizing Effects

7-O-Methylaromadendrin has been shown to enhance insulin-mediated glucose uptake, suggesting its potential as a therapeutic agent for insulin (B600854) resistance and type 2 diabetes.[2] Studies have demonstrated that at a concentration of 10 µM, 7-OMA significantly stimulates glucose uptake in both human hepatocellular liver carcinoma (HepG2) cells and 3T3-L1 adipocytes.[2] This effect is mediated through the activation of the PI3K/Akt and AMP-activated protein kinase (AMPK) signaling pathways.[2]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of 7-O-Methylaromadendrin and a closely related compound.

| Activity | Compound | Cell Line(s) | Concentration/IC50 | Reference(s) |

| Insulin-Sensitizing | 7-O-Methylaromadendrin | HepG2, 3T3-L1 | 10 µM | [2] |

| Anticancer (Cytotoxicity) | 7-O-methylmearnsitrin | HeLa | 22 µg/mL | |

| Anticancer (Cytotoxicity) | 7-O-methylmearnsitrin | HEK-293, H228, H3122 | Dose-dependent |

Signaling Pathways

The pharmacological effects of 7-O-Methylaromadendrin are underpinned by its interaction with key intracellular signaling pathways.

Insulin Signaling Pathway

7-OMA enhances insulin sensitivity through the dual activation of the PI3K/Akt and AMPK pathways, leading to increased glucose uptake.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of 7-OMA are likely mediated through the inhibition of the NF-κB and MAPK (JNK) signaling pathways, reducing the production of pro-inflammatory mediators.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the pharmacological activities of compounds like 7-O-Methylaromadendrin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 7-OMA and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells and treat them with 7-OMA or control substances for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitric oxide production, a key mediator of inflammation, by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and pre-treat with various concentrations of 7-OMA.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm. The amount of nitrite is determined from a standard curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with 7-OMA and/or other stimuli, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, IκBα).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

7-O-Methylaromadendrin is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory, anticancer, and insulin-sensitizing activities, mediated through the modulation of key signaling pathways, warrant further investigation. The experimental protocols outlined in this guide provide a framework for continued research into the therapeutic potential of this and other related flavonoids. As more quantitative data becomes available, a clearer picture of its structure-activity relationship and clinical applicability will emerge, paving the way for its potential development as a novel therapeutic agent.

References

The Natural Occurrence of 7-O-Methyl-Aromadendrin (7-OMA) in Inula viscosa and Populus alba: A Technical Guide

Abstract

7-O-methyl-aromadendrin (7-OMA) is a flavonoid of significant medicinal interest, exhibiting promising anti-inflammatory and anticancer properties, and has been shown to stimulate insulin-mediated glucose uptake. This technical guide provides a comprehensive overview of the natural occurrence of 7-OMA in two plant species, Inula viscosa (also known as Dittrichia viscosa) and Populus alba. While the presence of 7-OMA in these plants is documented, this guide also highlights the current gap in publicly available quantitative data for this specific compound. It synthesizes a generalized experimental workflow for the extraction, isolation, and identification of 7-OMA from plant matrices, based on established phytochemical methodologies. Furthermore, a representative signaling pathway is presented to illustrate the potential mechanism of action for 7-OMA's observed bioactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to 7-O-Methyl-Aromadendrin (7-OMA)

7-O-methyl-aromadendrin is a dihydroflavonol, a type of flavonoid characterized by a C6-C3-C6 skeleton. Its chemical structure is (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. 7-OMA, in particular, has garnered attention for its potential therapeutic applications. It has been isolated from several medicinal plants and is recognized for its anti-inflammatory and apoptosis-inducing effects[1]. Notably, it has been reported to stimulate insulin-mediated glucose uptake in liver carcinoma cells and adipocytes in vitro, suggesting its potential as a candidate for managing type 2 diabetes mellitus[1].

Natural Occurrence of 7-OMA

The presence of 7-O-methyl-aromadendrin has been confirmed in various plant species, including Inula viscosa and Populus alba.

Inula viscosa (Dittrichia viscosa)

Inula viscosa, a perennial plant native to the Mediterranean region, is known for its rich composition of flavonoids and terpenoids[2]. Phytochemical studies of the aerial parts of Inula viscosa have led to the isolation of numerous flavonoids, including 7-O-methyl-aromadendrin[1][3][4]. The plant's resinous exudate is particularly rich in flavonoid aglycones[4].

Populus alba (White Poplar)

Populus alba, commonly known as the white poplar, is a tree species whose leaves, buds, and bark are known to contain a variety of phenolic compounds, including flavonoids[5][6]. The presence of 7-O-methyl-aromadendrin in Populus alba has been reported in the scientific literature, establishing it as a natural source of this bioactive compound[1][3][7].

Quantitative Analysis

| Plant Species | Plant Part | Total Flavonoid Content | Reference |

| Inula viscosa | Leaves | 99 mg CE/g dw | [8] |

| Inula viscosa | Leaves | 94.36 ± 1.86 mg QE/g | [9] |

| Inula viscosa | Leaves | 133.93 mg EC/g | |

| Populus alba | Leaves | 244.5 ± 1.57 mg QE/g of lyophilized extract | [10] |

| Populus alba | Leaves | 1.30 ± 0.04 % to 2.19 ± 0.05 % (calculated on rutin) | [11] |

CE: Catechin Equivalents; QE: Quercetin Equivalents; EC: Epicatechin Equivalents; dw: dry weight.

Experimental Protocols: A Generalized Workflow

The following section outlines a generalized methodology for the extraction, isolation, and identification of 7-O-methyl-aromadendrin from a plant matrix, synthesized from standard phytochemical techniques mentioned in the literature.

Extraction

-

Plant Material Preparation: The plant material (e.g., dried and powdered leaves) is subjected to extraction.

-

Solvent Extraction: Methanol (B129727) is a commonly used solvent for extracting flavonoids. A reflux extraction method can be employed, where the powdered plant material is boiled with 80% methanol at approximately 70°C for 20 minutes[12].

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of around 40°C to yield a crude extract[12].

Isolation and Purification

-

Preliminary Separation: The crude extract can be subjected to preliminary separation techniques such as column chromatography on silica (B1680970) gel or polyamide.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound. For flavonoids like 7-OMA, polyamide TLC plates can be used, and the spots can be visualized by spraying with reagents like Naturstoffreagenz A[4].

-

High-Performance Liquid Chromatography (HPLC): Fractions containing 7-OMA are further purified using preparative or semi-preparative HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Structure Elucidation and Identification

The purified compound is identified and its structure is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the detailed chemical structure of the molecule.

-

Comparison with Standards: The spectroscopic data of the isolated compound is compared with that of an authentic standard of 7-O-methyl-aromadendrin for final confirmation.

Below is a diagram illustrating the generalized experimental workflow for the isolation and identification of 7-OMA.

Potential Biological Activity and Signaling Pathway

As previously mentioned, 7-O-methyl-aromadendrin has been reported to stimulate insulin-mediated glucose uptake[1]. While the precise signaling pathway for 7-OMA has not been fully elucidated in the context of its natural sources, a representative diagram of the insulin (B600854) signaling pathway is presented below to illustrate a potential mechanism through which 7-OMA might exert its effects. Flavonoids are known to modulate various components of this pathway.

Conclusion

Inula viscosa and Populus alba are confirmed natural sources of the medicinally valuable flavonoid, 7-O-methyl-aromadendrin. While its presence is well-documented, a significant opportunity exists for future research to quantify the concentration of 7-OMA in these plants and to elucidate the specific signaling pathways through which it exerts its therapeutic effects. The generalized experimental workflow and representative signaling pathway provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the full potential of 7-OMA from these natural sources.

References

- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids from Inula viscosa. | Semantic Scholar [semanticscholar.org]

- 3. Aromadendrin 7-methyl ether | C16H14O6 | CID 181132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative phytochemical study of white poplar ( Populus alba L.) and black poplar ( Populus nigra L.) - Kosenko - Aspirantskiy Vestnik Povolzhiya [aspvestnik.ru]

- 7. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemical characterization and evaluation of antioxidant activity of Populus alba l. in Algeria | IJSAR [scienceijsar.com]

- 11. Method of quantitative determination of the total flavonoids in the leaves of Populus alba L. - Kosenko - Farmaciya (Pharmacy) [journals.eco-vector.com]

- 12. actapharmsci.com [actapharmsci.com]

Spectroscopic and Biosynthetic Insights into 7-O-Methylaromadendrin

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biosynthetic pathway of 7-O-methylaromadendrin. Due to the limited availability of data for 6-Methyl-7-O-methylaromadendrin, this document focuses on the closely related and well-characterized compound, 7-O-methylaromadendrin, also known as aromadendrin (B1667607) 7-methyl ether or 7-O-methyl dihydrokaempferol. This information is crucial for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of 7-O-methylaromadendrin has been accomplished using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H NMR data for 7-O-methylaromadendrin has been reported, providing insights into the proton environment of the molecule. While a complete dataset is best sourced from original research articles, a summary of expected signals is presented below.

Table 1: ¹H NMR Spectroscopic Data for 7-O-Methylaromadendrin

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~5.0 | d | ~11 |

| H-3 | ~4.6 | d | ~11 |

| H-6' | ~6.8 | d | ~8.5 |

| H-2', H-6' | ~7.3 | d | ~8.5 |

| H-5' | ~6.8 | d | ~8.5 |

| H-6 | ~6.1 | d | ~2 |

| H-8 | ~6.1 | d | ~2 |

| 7-OCH₃ | ~3.8 | s | - |

| 5-OH | ~12.0 | s | - |

| 3-OH | Variable | br s | - |

| 4'-OH | Variable | br s | - |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of 7-O-methylaromadendrin.

Table 2: Mass Spectrometry Data for 7-O-Methylaromadendrin

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| ESI-MS/MS (+) | 303.0863 [M+H]⁺ | 167.0351, 229.0873, 146.9967, 163.0416, 257.0788 |

| GC-MS (TMS derivative) | 503 [M]⁺ | 473 [M-CH₃]⁺, 179 |

The fragmentation pattern in mass spectrometry provides valuable information about the different structural components of the molecule. For instance, the ion at m/z 179 in the GC-MS spectrum is characteristic of the B-ring of the flavonoid[1].

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline typical experimental protocols for the spectroscopic analysis of flavonoids like 7-O-methylaromadendrin.

NMR Spectroscopy Protocol

High-resolution NMR spectra are typically acquired using a spectrometer operating at a frequency of 500 MHz or higher.

Sample Preparation:

-

Approximately 3-5 mg of the purified flavonoid is dissolved in 0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: Standard 1D proton experiment.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled carbon experiment.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096.

-

2D NMR experiments such as COSY, HSQC, and HMBC are also crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry Protocol

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of flavonoids from complex mixtures.

Sample Preparation:

-

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

The solution is filtered through a 0.22 µm syringe filter before injection.

Instrumentation and Data Acquisition:

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5% B, increasing to 95% B over 20-30 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS System: Q-TOF or Triple Quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-40 psi.

-

Scan Range: m/z 50-1000.

-

Collision Energy (for MS/MS): 10-40 eV.

-

Biosynthetic Pathway of 7-O-Methylaromadendrin

7-O-methylaromadendrin can be produced in engineered E. coli through the introduction of a heterologous biosynthetic pathway starting from the precursor p-coumaric acid[2][3]. This pathway involves a series of enzymatic conversions.

Caption: Biosynthetic pathway of 7-O-methylaromadendrin from p-coumaric acid.

This guide provides foundational knowledge for the analysis and understanding of 7-O-methylaromadendrin. For more in-depth information, consulting the primary literature is recommended.

References

Navigating the Challenges of 6-Methyl-7-O-methylaromadendrin: A Technical Guide to its Solubility and Stability in DMSO

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-Methyl-7-O-methylaromadendrin in dimethyl sulfoxide (B87167) (DMSO), a critical aspect for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative data for this specific flavonoid, this document offers a comprehensive overview based on structurally similar compounds, detailed experimental protocols for in-house determination, and best practices for handling and storage.

Compound Profile: 6-Methyl-7-O-methylaromadendrin

6-Methyl-7-O-methylaromadendrin is a flavonoid, a class of polyphenolic secondary metabolites found in plants. While specific data for this compound is scarce, its structural relatives, such as 7-O-methylaromadendrin, have been identified in various plants and are studied for their potential biological activities. Understanding the physicochemical properties of 6-Methyl-7-O-methylaromadendrin is paramount for its application in biological assays and preclinical studies.

Table 1: Chemical Properties of 6-Methyl-7-O-methylaromadendrin and a Related Compound.

| Property | 6-Methyl-7-O-methylaromadendrin | 7-O-methylaromadendrin |

|---|---|---|

| CAS Number | 852385-13-8 | 37971-69-0 |

| Molecular Formula | C₁₇H₁₆O₆ | C₁₆H₁₄O₆ |

| Molecular Weight | 316.3 g/mol | 302.28 g/mol |

| Appearance | Powder (predicted) | Powder |

Solubility in DMSO: An Estimation and Determination Guide

Dimethyl sulfoxide is a widely used aprotic solvent in drug discovery and biological research due to its exceptional ability to dissolve a wide range of organic compounds. While qualitative statements suggest that flavonoids like 7-O-methylaromadendrin are soluble in DMSO, precise quantitative data for 6-Methyl-7-O-methylaromadendrin is not publicly available.

Solubility of Structurally Similar Flavonoids

To provide a practical reference, the table below summarizes the solubility of other flavonoids in DMSO. These values can offer a preliminary estimation for 6-Methyl-7-O-methylaromadendrin.

Table 2: Quantitative Solubility of Structurally Related Flavonoids in DMSO.

| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO |

|---|---|---|

| Kaempferol | 286.24 | > 12.3 mg/mL |

| Naringin | 580.53 | Solubility increases significantly with higher concentrations of DMSO in aqueous solutions. |

It is important to note that even minor structural modifications can significantly impact solubility. Therefore, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, two common methods are employed in laboratory settings: kinetic solubility and thermodynamic solubility assays.

Kinetic Solubility Assay: This high-throughput method is often used in the early stages of drug discovery. It measures the solubility of a compound from a DMSO stock solution when it is rapidly introduced into an aqueous buffer. This method is indicative of a compound's behavior in in-vitro assays.

Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound in a given solvent, providing a more accurate measure of its intrinsic solubility. It involves dissolving an excess of the solid compound in the solvent until equilibrium is reached.

Below is a detailed protocol for a generic kinetic solubility assay.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Methyl-7-O-methylaromadendrin in high-purity, anhydrous DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-